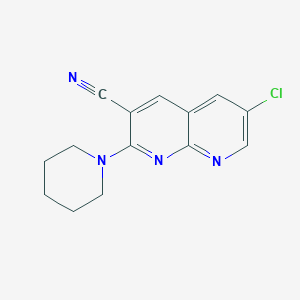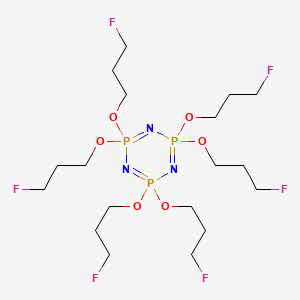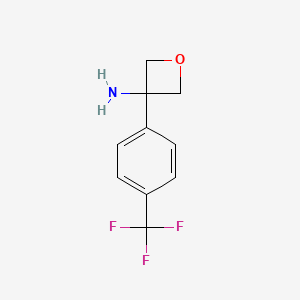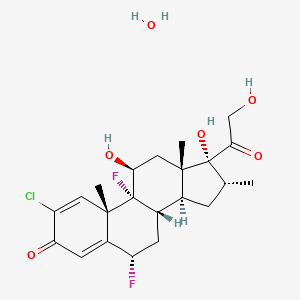![molecular formula C10H13ClFN B1442642 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride CAS No. 1203685-13-5](/img/structure/B1442642.png)
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride
概要
説明
“3-[(2-Fluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1016706-00-5 . It has a molecular weight of 201.67 . The IUPAC name for this compound is 3-(2-fluorobenzyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature .科学的研究の応用
Antibacterial Agents
A series of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids, with varied substituents, were prepared to determine the effects of chirality on potency and in vivo efficacy relative to the racemic mixtures. This study aimed to increase in vitro activity and oral efficacy through structural optimization. The absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings was critical for enhancing antibacterial activity (Frigola et al., 1995).
Synthesis of Other Azetidine Derivatives
The reactivity of 3,3-dichloroazetidines with bases was investigated, yielding various aziridines and azetidines. This research explored the synthesis of 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, through reduction and cycloaddition reactions, demonstrating the potential for diverse applications in chemical synthesis (Dejaegher et al., 2002).
Antiviral Properties
Heterocyclic rimantadine analogues, including 2-(1-adamantyl)-2-methyl-azetidines, were synthesized and tested for their antiviral activity against influenza A. The study highlighted the significance of the azetidine ring size in influencing the anti-influenza A activity (Zoidis et al., 2003).
Cholesterol Absorption Inhibition
An inhibitor of intestinal cholesterol absorption was designed, incorporating azetidine moieties. This research emphasized the role of strategic chemical modifications in enhancing the efficacy of cholesterol absorption inhibitors, demonstrating the potential of azetidine derivatives in therapeutic applications (Rosenblum et al., 1998).
Safety and Hazards
作用機序
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride are not well studied. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand how these properties influence the compound’s pharmacokinetics .
Result of Action
As the compound interacts with its targets, it likely induces changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .
生化学分析
Biochemical Properties
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome c oxidase, an enzyme involved in the electron transport chain and cellular respiration . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compound may interact with signaling proteins, potentially modulating signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has demonstrated neuroprotective effects by modulating oxidative stress and mitochondrial function . It can also impact the expression of genes involved in inflammatory responses, thereby altering cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it has been reported to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis and oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These interactions can affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in mitochondria can enhance its effects on mitochondrial function and oxidative stress regulation.
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRRQWLNQDEZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)



![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)
![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)

![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)